molecular formula C24H23N5O B2999146 Ethyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1207005-78-4

Ethyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No. B2999146
CAS RN: 1207005-78-4
M. Wt: 397.482
InChI Key: NOSHBCHXGOVTMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoquinoline ring, with the additional groups attached at the 2- and 4-positions. The ester group would likely have a significant effect on the compound’s reactivity and physical properties .


Chemical Reactions Analysis

As an ester, this compound could undergo reactions such as hydrolysis, particularly under acidic or basic conditions . The aromatic rings could potentially undergo electrophilic aromatic substitution reactions, depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the ester group and the 3-methylphenyl group, as well as the aromatic isoquinoline ring, would all influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing and characterizing novel derivatives of ethyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate to explore their chemical properties and potential biological activities. For instance, the synthesis of new quinazolinone-based derivatives as potent dual inhibitors for VEGFR-2 and EGFR tyrosine kinases has been reported, highlighting their potential as effective anti-cancer agents due to their potent cytotoxic activity against human cancer cell lines (Riadi et al., 2021).

Potential Antimicrobial Agents

Derivatives of ethyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate have been synthesized and evaluated for their antimicrobial properties. A study on new quinazolines showed promising antibacterial and antifungal activities against various pathogens, indicating their potential as antimicrobial agents (Desai et al., 2007).

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to speculate about its mechanism of action. Many isoquinoline derivatives have biological activity, but the specific effects can vary widely depending on the exact structure of the compound .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-1-(4-methylphenyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O/c1-3-18-8-10-19(11-9-18)15-26-24(30)22-23(20-5-4-14-25-16-20)29(28-27-22)21-12-6-17(2)7-13-21/h4-14,16H,3,15H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSHBCHXGOVTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-ethylphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.